Cas no 2171605-02-8 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-2,2-dimethylpropanoic acid)
2171605-02-8 structure
Product Name:3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-2,2-dimethylpropanoic acid
CAS-nummer:2171605-02-8
MF:C28H28N2O5
MW:472.532327651978
CID:6288497
PubChem ID:165535097
Update Time:2025-05-21
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-2,2-dimethylpropanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-2,2-dimethylpropanoic acid
- 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-2,2-dimethylpropanoic acid
- EN300-1510514
- 2171605-02-8
-
- Inchi: 1S/C28H28N2O5/c1-28(2,26(32)33)17-29-25(31)24(18-10-4-3-5-11-18)30-27(34)35-16-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)
- InChI-sleutel: OYIVEGUIBXLXFC-UHFFFAOYSA-N
- LACHT: O(C(NC(C1C=CC=CC=1)C(NCC(C(=O)O)(C)C)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 472.19982200g/mol
- Monoisotopische massa: 472.19982200g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 9
- Complexiteit: 740
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.5
- Topologisch pooloppervlak: 105Ų
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-2,2-dimethylpropanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1510514-50mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-2,2-dimethylpropanoic acid |
2171605-02-8 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1510514-100mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-2,2-dimethylpropanoic acid |
2171605-02-8 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1510514-250mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-2,2-dimethylpropanoic acid |
2171605-02-8 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1510514-500mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-2,2-dimethylpropanoic acid |
2171605-02-8 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1510514-1000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-2,2-dimethylpropanoic acid |
2171605-02-8 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1510514-2500mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-2,2-dimethylpropanoic acid |
2171605-02-8 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1510514-5000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-2,2-dimethylpropanoic acid |
2171605-02-8 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1510514-10000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-2,2-dimethylpropanoic acid |
2171605-02-8 | 10000mg |
$14487.0 | 2023-09-27 | ||
| Enamine | EN300-1510514-0.05g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-2,2-dimethylpropanoic acid |
2171605-02-8 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1510514-0.1g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]-2,2-dimethylpropanoic acid |
2171605-02-8 | 0.1g |
$2963.0 | 2023-06-05 |
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-2,2-dimethylpropanoic acid Gerelateerde literatuur
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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